CC214-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C20H21N7O2 |

|---|---|

Poids moléculaire |

391.4 g/mol |

Nom IUPAC |

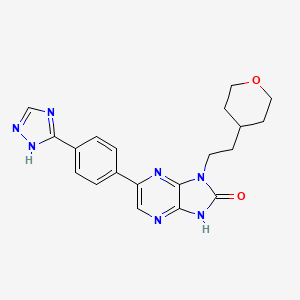

3-[2-(oxan-4-yl)ethyl]-5-[4-(1H-1,2,4-triazol-5-yl)phenyl]-1H-imidazo[4,5-b]pyrazin-2-one |

InChI |

InChI=1S/C20H21N7O2/c28-20-25-18-19(27(20)8-5-13-6-9-29-10-7-13)24-16(11-21-18)14-1-3-15(4-2-14)17-22-12-23-26-17/h1-4,11-13H,5-10H2,(H,21,25,28)(H,22,23,26) |

Clé InChI |

FFGUSRSMWFYKGK-UHFFFAOYSA-N |

SMILES canonique |

C1COCCC1CCN2C3=NC(=CN=C3NC2=O)C4=CC=C(C=C4)C5=NC=NN5 |

Origine du produit |

United States |

Foundational & Exploratory

The Dual mTORC1/mTORC2 Inhibitor CC214-1: A Technical Guide to its Mechanism of Action in Glioblastoma

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most challenging malignancies to treat, with hyperactivation of the mTOR pathway occurring in nearly 90% of cases.[1][2][3] While first-generation allosteric mTOR inhibitors like rapamycin have shown limited clinical efficacy, a new generation of ATP-competitive mTOR kinase inhibitors offers a more comprehensive approach by targeting both mTORC1 and mTORC2 complexes.[1][4] This technical guide provides an in-depth analysis of the mechanism of action of CC214-1, a potent and selective mTOR kinase inhibitor, in glioblastoma. We will delve into its molecular interactions, cellular effects, and the key determinants of sensitivity and resistance, supported by quantitative data and detailed experimental protocols.

Introduction: The Rationale for Targeting mTOR in Glioblastoma

The phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in glioblastoma, often driven by mutations such as PTEN loss and EGFR amplification, makes it a prime therapeutic target. mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2. While rapamycin and its analogs (rapalogs) allosterically inhibit mTORC1, they do not affect mTORC2 signaling, which can lead to feedback activation of AKT and limit their therapeutic efficacy. ATP-competitive mTOR kinase inhibitors, such as this compound, overcome this limitation by directly targeting the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.

This compound: A Dual mTOR Kinase Inhibitor

This compound is a second-generation, ATP-competitive mTOR kinase inhibitor designed for in vitro studies, with its counterpart CC214-2 developed for in vivo applications. Its mechanism of action centers on the direct inhibition of the kinase activity of mTOR, preventing the phosphorylation of downstream substrates of both mTORC1 and mTORC2.

Molecular Mechanism of Action

This compound competitively binds to the ATP-binding pocket of the mTOR kinase domain. This direct inhibition prevents the phosphorylation of key downstream effectors of both mTORC1 and mTORC2.

-

mTORC1 Inhibition: this compound effectively suppresses the phosphorylation of 4E-BP1 and S6 kinase (S6K), critical regulators of protein translation. This leads to a reduction in the synthesis of proteins essential for cell growth and proliferation.

-

mTORC2 Inhibition: this compound also blocks the mTORC2-mediated phosphorylation of AKT at Serine 473. This inhibition disrupts the full activation of AKT, a key survival kinase, thereby promoting apoptosis.

The dual inhibition of mTORC1 and mTORC2 by this compound results in a more potent and sustained suppression of the mTOR pathway compared to rapalogs.

Caption: mTOR signaling pathway and the inhibitory action of this compound.

In Vitro and In Vivo Efficacy of this compound in Glioblastoma

Quantitative Analysis of In Vitro Activity

This compound demonstrates potent anti-proliferative effects across a panel of glioblastoma cell lines. The U87EGFRvIII cell line, which harbors the constitutively active EGFRvIII mutation, is particularly sensitive to this compound.

| Cell Line | Genetic Background | This compound IC50 (µM) | Reference |

| U87EGFRvIII | EGFRvIII mutant, PTEN null | ~0.5 | |

| U87 | Wild-type EGFR, PTEN null | >1 | |

| U87EGFRvIII/PTEN | EGFRvIII mutant, PTEN wild-type | >2 | |

| LN229 | PTEN wild-type | >10 | |

| U251 | PTEN mutant | >10 |

Table 1: In Vitro Proliferative IC50 Values for this compound in Glioblastoma Cell Lines.

In Vivo Anti-Tumor Activity

In preclinical intracranial glioblastoma models, the in vivo counterpart, CC214-2, significantly inhibits tumor growth. In an orthotopic xenograft model using U87EGFRvIII cells, CC214-2 treatment led to a significant suppression of tumor growth by approximately 50%.

Determinants of Sensitivity and Resistance to this compound

EGFRvIII Expression and PTEN Loss as Sensitizing Factors

Glioblastoma cells expressing the constitutively active EGFRvIII mutant and those with loss of the tumor suppressor PTEN exhibit heightened sensitivity to this compound. These genetic alterations lead to strong hyperactivation of the PI3K/AKT/mTOR pathway, making the cancer cells more dependent on this signaling axis for their survival and proliferation.

Autophagy as a Mechanism of Resistance

A critical finding is that this compound treatment potently induces autophagy in glioblastoma cells. This autophagic response serves as a protective mechanism, preventing the tumor cells from undergoing apoptosis.

Pharmacological or genetic inhibition of autophagy significantly sensitizes glioblastoma cells to this compound-induced cell death. The combination of this compound with the autophagy inhibitor chloroquine abrogates the protective autophagic response, leading to enhanced apoptotic cell death, particularly in EGFRvIII-expressing tumor cells.

Caption: Experimental workflow for evaluating this compound efficacy.

Detailed Experimental Protocols

Cell Viability Assay

-

Cell Seeding: Seed 15,000 glioblastoma cells per well in 12-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 2, 5, and 10 µmol/L). For combination studies, add chloroquine at a concentration of 10 µmol/L.

-

Incubation: Incubate the cells for 3 days.

-

Cell Counting: Assess cell viability by trypan blue exclusion using a hemocytometer or an automated cell counter.

-

Data Analysis: Normalize cell counts to a dimethyl sulfoxide (DMSO) control and calculate IC50 values.

Western Blotting

-

Cell Lysis: After treatment with this compound for a specified duration (e.g., 8 hours), lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against p-S6 (Ser 235-236), p-4E-BP1 (Thr 37-46), p-Akt (Ser 473), LC3B, and a loading control (e.g., β-actin).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

Orthotopic Intracranial Xenograft Model

-

Cell Implantation: Stereotactically implant U87EGFRvIII cells expressing luciferase into the brains of immunocompromised mice.

-

Tumor Establishment: Monitor tumor growth via bioluminescence imaging.

-

Treatment: Once tumors are established, randomize the mice into treatment groups and administer CC214-2 (the in vivo analog of this compound) and/or chloroquine.

-

Tumor Monitoring: Continue to monitor tumor growth throughout the treatment period.

-

Endpoint Analysis: At the end of the study, harvest the brains for immunohistochemical analysis of markers for proliferation (Ki-67), apoptosis (TUNEL), and mTOR pathway activity (p-S6).

Caption: Logical flow of this compound action and resistance in glioblastoma.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for glioblastoma by effectively targeting both mTORC1 and mTORC2. The identification of EGFRvIII expression and PTEN loss as biomarkers of sensitivity provides a potential avenue for patient stratification. The discovery of autophagy as a key resistance mechanism highlights the importance of combination therapies. Future research should focus on the clinical development of brain-penetrant mTOR kinase inhibitors, both as single agents in molecularly selected patient populations and in combination with autophagy inhibitors to overcome resistance and improve therapeutic outcomes for patients with glioblastoma.

References

- 1. The mTOR kinase inhibitors, this compound and CC214-2, preferentially block the growth of EGFRvIII-activated glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The mTOR kinase inhibitors, this compound and CC214-2, preferentially block the growth of EGFRvIII-activated glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual mTORC1/mTORC2 Kinase Inhibitor CC214-1: A Technical Guide to its Function in Glioblastoma

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the function and mechanism of action of CC214-1, a selective, ATP-competitive dual inhibitor of mTORC1 and mTORC2. The information presented herein is synthesized from key preclinical studies, with a primary focus on its effects in glioblastoma (GBM), a highly aggressive form of brain cancer.

Core Function and Mechanism of Action

This compound is a small molecule inhibitor that targets the kinase domain of the mammalian target of rapamycin (mTOR). Unlike allosteric inhibitors such as rapamycin, which primarily affect mTORC1, this compound potently and directly inhibits both mTORC1 and mTORC2 complexes. This dual inhibition leads to a more comprehensive blockade of the mTOR signaling pathway, which is hyperactivated in a majority of glioblastomas and plays a central role in cell growth, proliferation, and survival.[1][2]

The primary mechanism of action of this compound involves the suppression of downstream effectors of both mTORC1 and mTORC2. Inhibition of mTORC1 leads to the dephosphorylation of key proteins involved in protein synthesis, such as ribosomal protein S6 (S6) and eIF4E-binding protein 1 (4E-BP1). By inhibiting mTORC2, this compound prevents the phosphorylation and activation of Akt at serine 473, a critical event for full Akt activation and subsequent pro-survival signaling.[2]

A crucial aspect of the cellular response to this compound is the induction of autophagy, a catabolic process of cellular self-digestion. While mTOR inhibition is a known trigger for autophagy, this response can serve as a resistance mechanism, allowing cancer cells to survive the metabolic stress induced by the inhibitor.[1][2] Consequently, the combination of this compound with autophagy inhibitors, such as chloroquine, has been shown to significantly enhance its anti-tumor efficacy by promoting apoptotic cell death.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound and its in vivo analog, CC214-2, in glioblastoma models.

Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines

| Cell Line | Genetic Profile | IC50 (µM) |

| U87EGFRvIII | EGFRvIII positive, PTEN null | 0.5 |

| LN229 | EGFR wild-type, PTEN wild-type | Not specified |

| U251 | EGFR wild-type, PTEN mutant | Not specified |

| U87 | EGFRvIII negative, PTEN null | Less sensitive than U87EGFRvIII |

| U87EGFRvIIIPTEN | EGFRvIII positive, PTEN positive | Less sensitive than U87EGFRvIII |

Data extracted from Gini et al., 2013.

Table 2: In Vivo Efficacy of CC214-2 in Glioblastoma Xenograft Models

| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition | Key Findings |

| U87EGFRvIII Flank Xenograft | CC214-2 | 50 mg/kg, once daily via oral gavage for 6 days | >50% reduction in tumor volume | Significant downregulation of mTORC1/mTORC2 biomarkers (P-S6, P-Akt) and reduced Ki67 proliferation index. |

| U87EGFRvIII Orthotopic (Intracranial) Xenograft | CC214-2 | 100 mg/kg, every two days via oral gavage | Significant inhibition of intracranial tumor growth (p<0.05) | Inhibition of mTORC1 and mTORC2 signaling and Ki67 proliferation index. |

| U87EGFRvIII Orthotopic (Intracranial) Xenograft | CC214-2 + Chloroquine | CC214-2: 100 mg/kg, every two days (gavage); Chloroquine: 30 mg/kg, every two days (intraperitoneal) | Enhanced anti-tumor effect compared to CC214-2 alone | Suppression of autophagy (increased p62) and promotion of tumor cell death (increased TUNEL staining). |

Data extracted from Gini et al., 2013.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: this compound inhibits mTORC1 and mTORC2, blocking downstream signaling and inducing autophagy.

Caption: A typical workflow for preclinical evaluation of this compound/2 in glioblastoma.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound. These protocols are based on the methods described by Gini et al. in Clinical Cancer Research (2013).

Cell Lines and Culture Conditions

-

Cell Lines: Human glioblastoma cell lines U87EGFRvIII, LN229, and U251 were utilized. Isogenic U87 cell lines with differential expression of EGFRvIII and PTEN were also used.

-

Culture Medium: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.

Cell Proliferation Assay (Trypan Blue Exclusion)

-

Seeding: Glioblastoma cells were seeded in 6-well plates at a density of 1 x 10^5 cells per well.

-

Treatment: After 24 hours, cells were treated with varying concentrations of this compound or DMSO (vehicle control).

-

Incubation: Cells were incubated with the compound for 72 hours.

-

Harvesting: Cells were washed with PBS, trypsinized, and collected by centrifugation.

-

Staining: The cell pellet was resuspended in a known volume of DMEM, and a 10 µL aliquot was mixed with 10 µL of 0.4% trypan blue solution.

-

Counting: The number of viable (unstained) and non-viable (blue) cells was counted using a hemocytometer.

-

Analysis: Cell proliferation was calculated as a percentage of the vehicle-treated control. The IC50 value was determined from the dose-response curve.

Immunoblotting

-

Cell Lysis: Cells were treated with this compound or rapamycin for 8 hours, then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis.

-

Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of mTORC1/mTORC2 pathway proteins (e.g., p-S6, p-4E-BP1, p-Akt Ser473, total Akt, etc.).

-

Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Orthotopic Glioblastoma Xenograft Model

-

Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old, were used.

-

Cell Preparation: U87EGFRvIII cells were harvested, washed, and resuspended in sterile, serum-free DMEM at a concentration of 1 x 10^5 cells in 5 µL.

-

Stereotactic Intracranial Injection: Mice were anesthetized, and a burr hole was drilled in the skull at specific stereotactic coordinates corresponding to the desired brain region (e.g., right striatum). The cell suspension was slowly injected into the brain parenchyma.

-

Tumor Growth Monitoring: Tumor growth was monitored non-invasively using bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).

-

Treatment: Once tumors were established, mice were randomized into treatment groups and administered CC214-2 (the in vivo analog of this compound) via oral gavage and/or chloroquine via intraperitoneal injection according to the specified dosing schedule. A vehicle control group was also included.

-

Efficacy Assessment: Tumor volume was measured at regular intervals to assess the anti-tumor efficacy of the treatment. At the end of the study, mice were euthanized, and brains were harvested.

-

Immunohistochemistry: Brain tissues were fixed, sectioned, and subjected to immunohistochemical staining for biomarkers of proliferation (Ki67), apoptosis (TUNEL), and mTOR pathway activity (p-S6, p-Akt).

Conclusion

This compound is a potent dual mTORC1/mTORC2 kinase inhibitor with significant anti-tumor activity in preclinical models of glioblastoma. Its efficacy is particularly pronounced in tumors with hyperactive mTOR signaling, such as those with EGFRvIII expression and PTEN loss. A key consideration for its therapeutic application is the induction of autophagy as a resistance mechanism, which can be overcome by combination therapy with autophagy inhibitors. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on novel therapies for glioblastoma and other cancers with dysregulated mTOR signaling.

References

- 1. The mTOR kinase inhibitors, this compound and CC214-2, preferentially block the growth of EGFRvIII-activated glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mTOR kinase inhibitors, this compound and CC214-2, preferentially block the growth of EGFRvIII-activated glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CC-214-1 in Autophagy Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CC-214-1 is a potent, ATP-competitive dual inhibitor of mammalian target of rapamycin complex 1 (mTORC1) and mTORC2. Its ability to suppress both arms of mTOR signaling makes it a compelling agent for investigation in various cancers, particularly those with hyperactivated mTOR pathways, such as glioblastoma. A significant consequence of mTORC1 inhibition by CC-214-1 is the induction of autophagy, a cellular catabolic process that can paradoxically promote cancer cell survival under stress. This technical guide provides an in-depth overview of the role of CC-214-1 in autophagy induction, including its mechanism of action, relevant signaling pathways, quantitative data from key experiments, and detailed experimental protocols.

Introduction to CC-214-1

CC-214-1 is a second-generation mTOR kinase inhibitor that targets the ATP-binding site of the mTOR kinase domain. This mechanism allows it to inhibit both mTORC1 and mTORC2, overcoming the limitations of earlier allosteric inhibitors like rapamycin, which primarily target mTORC1 and can lead to feedback activation of pro-survival signaling through Akt, a downstream effector of mTORC2. The dual inhibition of mTORC1 and mTORC2 by CC-214-1 results in the suppression of rapamycin-resistant mTORC1 signaling and a blockade of mTORC2-mediated Akt phosphorylation, leading to significant inhibition of tumor growth in vitro and in vivo.[1]

Mechanism of Autophagy Induction by CC-214-1

Autophagy is a tightly regulated cellular process for the degradation of cytosolic components and organelles. The core mechanism of autophagy induction by CC-214-1 is its inhibition of mTORC1, a master negative regulator of autophagy.

The mTORC1-ULK1 Signaling Pathway

Under nutrient-rich conditions, active mTORC1 phosphorylates and inactivates the Unc-51 like autophagy activating kinase 1 (ULK1) complex, which is essential for the initiation of autophagy. CC-214-1, by inhibiting mTORC1, prevents the phosphorylation of ULK1. This allows for the activation of the ULK1 complex, which then phosphorylates downstream targets to initiate the formation of the phagophore, the precursor to the autophagosome.

The mTORC1-TFEB Signaling Pathway

Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy-related gene expression. When mTORC1 is active, it phosphorylates TFEB, leading to its sequestration in the cytoplasm. Inhibition of mTORC1 by CC-214-1 prevents TFEB phosphorylation, allowing it to translocate to the nucleus. In the nucleus, TFEB promotes the transcription of genes involved in various stages of the autophagic process, further enhancing autophagy.

References

An In-depth Technical Guide to the CC214-1 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the CC214-1 signaling pathway, a critical area of investigation in oncology and drug development. This compound is a potent and selective ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase, a pivotal regulator of cell growth, proliferation, and survival. This document details the mechanism of action of this compound, its impact on downstream signaling cascades, and the experimental methodologies used to elucidate its effects, with a primary focus on its activity in glioblastoma.

Core Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

This compound functions as a dual inhibitor of the two distinct mTOR protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] Unlike allosteric inhibitors such as rapamycin, which primarily target mTORC1, this compound binds to the ATP-binding site of the mTOR kinase domain, thereby blocking the activity of both complexes.[2][3] This dual inhibition is crucial for a more complete shutdown of mTOR signaling, as it addresses the rapamycin-resistant functions of mTORC1 and the distinct pro-survival signals mediated by mTORC2.[1]

Hyperactivation of the mTOR pathway is a common feature in many cancers, including nearly 90% of glioblastomas. The failure of rapamycin in clinical trials for glioblastoma has been attributed to its inability to inhibit mTORC2 and its incomplete suppression of key mTORC1 effectors. This compound and its in vivo analog, CC214-2, were developed to overcome these limitations.

The this compound Signaling Pathway

The inhibitory action of this compound on mTORC1 and mTORC2 leads to the modulation of a wide array of downstream signaling proteins.

Inhibition of mTORC1 Signaling

This compound effectively suppresses mTORC1-mediated phosphorylation of its two major downstream targets:

-

4E-Binding Protein 1 (4E-BP1): By inhibiting the phosphorylation of 4E-BP1, this compound promotes the binding of 4E-BP1 to the eukaryotic initiation factor 4E (eIF4E). This complex prevents the assembly of the eIF4F translation initiation complex, thereby inhibiting cap-dependent mRNA translation and protein synthesis, which are essential for tumor cell growth. This compound has been shown to be significantly more effective than rapamycin at suppressing 4E-BP1 phosphorylation.

-

Ribosomal Protein S6 Kinase (S6K): this compound also blocks the mTORC1-dependent phosphorylation of S6K, which in turn leads to reduced phosphorylation of the ribosomal protein S6 (S6). The phosphorylation of S6 is a key event in the regulation of ribosome biogenesis and protein synthesis.

Inhibition of mTORC2 Signaling

A key advantage of this compound is its ability to inhibit mTORC2, which plays a critical role in cell survival and proliferation. The primary downstream effector of mTORC2 is the serine/threonine kinase Akt.

-

Akt (Protein Kinase B): mTORC2 phosphorylates Akt at serine 473, leading to its full activation. By inhibiting mTORC2, this compound prevents this phosphorylation event, thereby attenuating Akt signaling. This leads to a reduction in the phosphorylation of other downstream targets of Akt, such as PRAS40 and NDRG-1.

The following Graphviz diagram illustrates the core signaling pathway affected by this compound.

Caption: this compound inhibits mTORC1 and mTORC2, blocking downstream signaling and cell proliferation.

A Resistance Mechanism: Induction of Autophagy

A significant finding in the study of this compound is its potent induction of autophagy, a cellular self-degradative process. While this process can be a mechanism of cell death, in the context of mTOR inhibition by this compound, it acts as a pro-survival mechanism, allowing cancer cells to resist the cytotoxic effects of the drug. The inhibition of mTORC1 is a known trigger for autophagy.

This resistance can be overcome by the co-administration of autophagy inhibitors, such as chloroquine. The combination of this compound with an autophagy inhibitor has been shown to sensitize glioblastoma cells to this compound-induced cell death.

Quantitative Data on this compound Activity

The anti-proliferative activity of this compound has been quantified in various glioblastoma cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of this compound, particularly in cells with hyperactivated mTOR signaling due to genetic alterations like EGFRvIII expression and PTEN loss.

| Cell Line | Key Genetic Features | This compound IC50 (µM) | Reference |

| U87EGFRvIII | EGFRvIII expression, PTEN null | ~0.5 | |

| LN229 | PTEN wild-type | >10 | |

| U251 | PTEN mutant | ~5 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the this compound signaling pathway.

Immunoblotting for Signaling Pathway Analysis

This protocol is used to assess the phosphorylation status of key proteins in the mTOR signaling pathway following treatment with this compound.

Materials:

-

Glioblastoma cell lines (e.g., U87EGFRvIII, LN229, U251)

-

This compound

-

Rapamycin (for comparison)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of Akt, S6, 4E-BP1, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate glioblastoma cells and allow them to adhere. Treat the cells with varying concentrations of this compound or rapamycin for a specified time (e.g., 8 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE: Denature the protein lysates and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Note: Optimal antibody dilutions should be determined empirically, but a starting range of 1:1000 is common.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply a chemiluminescent substrate. Visualize the protein bands using an imaging system.

The following diagram illustrates the general workflow for this immunoblotting protocol.

Caption: A streamlined workflow for immunoblotting analysis of signaling proteins.

Cell Viability Assay (Trypan Blue Exclusion)

This method is used to determine the effect of this compound on cell proliferation and viability.

Materials:

-

Glioblastoma cell lines

-

This compound

-

Trypan blue solution (0.4%)

-

Hemocytometer

-

Microscope

Procedure:

-

Cell Seeding and Treatment: Seed a known number of cells in multi-well plates. After allowing the cells to adhere, treat them with a range of this compound concentrations for a defined period (e.g., 3 days).

-

Cell Harvesting: Detach the cells from the plate using trypsin and resuspend them in culture medium.

-

Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Counting: Load the mixture onto a hemocytometer and immediately count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

-

Calculation: Calculate the percentage of viable cells and the total number of viable cells per well to determine the effect of this compound on cell proliferation.

Autophagy Detection (LC3B Immunofluorescence)

This protocol is used to visualize the induction of autophagy by detecting the formation of LC3B-positive puncta (autophagosomes).

Materials:

-

Glioblastoma cell lines

-

This compound

-

Chloroquine (as a positive control for autophagic flux inhibition)

-

Cells grown on coverslips

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody against LC3B

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound, with or without chloroquine, for the desired time.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.

-

Blocking: Block the cells with blocking solution to reduce non-specific antibody binding.

-

Antibody Incubation: Incubate the cells with the primary anti-LC3B antibody, followed by incubation with a fluorescently labeled secondary antibody.

-

Staining and Mounting: Stain the cell nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the cells using a fluorescence microscope and quantify the number of LC3B puncta per cell to assess the level of autophagy.

Clinical Relevance and Future Directions

The dual inhibition of mTORC1 and mTORC2 by this compound represents a promising therapeutic strategy for cancers with a hyperactivated PI3K/Akt/mTOR pathway, such as glioblastoma. The identification of EGFRvIII expression and PTEN loss as molecular determinants of sensitivity to this compound could aid in patient stratification for future clinical trials.

While no clinical trials have been specifically registered for this compound, its analog, CC214-2, which has more favorable pharmacokinetic properties for in vivo use, has been investigated in preclinical models. The development of next-generation mTOR inhibitors continues to be an active area of research. Further investigation into the synergistic effects of this compound/2 with other targeted therapies, such as autophagy inhibitors, may lead to more effective treatment strategies for glioblastoma and other malignancies.

Conclusion

This compound is a potent dual mTORC1/mTORC2 inhibitor that effectively blocks the mTOR signaling pathway, leading to reduced cell proliferation in cancer cells, particularly those with specific genetic alterations. The induction of autophagy as a resistance mechanism highlights the importance of combination therapies. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the this compound signaling pathway and developing novel anti-cancer therapeutics.

References

Target Validation of the mTORC1/2 Inhibitor CC214-1 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CC214-1 is a potent and selective, ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) kinase, a central regulator of cell growth, proliferation, and survival. As a dual inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), this compound offers a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway compared to allosteric inhibitors like rapamycin. This technical guide provides an in-depth overview of the preclinical target validation of this compound in cancer cells, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying biological pathways and experimental workflows.

Introduction: The mTOR Pathway and this compound

The mTOR signaling pathway is one of the most frequently hyperactivated pathways in human cancers, making it a prime target for therapeutic intervention.[1][2] mTOR kinase exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which regulate different downstream processes.[3]

-

mTORC1 integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, lipid synthesis, and autophagy.[3]

-

mTORC2 is involved in cell survival, metabolism, and cytoskeletal organization, primarily through the phosphorylation and activation of Akt.[3]

Rapamycin and its analogs (rapalogs) allosterically inhibit mTORC1 but do not directly inhibit mTORC2. This incomplete inhibition can lead to feedback activation of Akt, undermining the therapeutic efficacy. This compound, as an ATP-competitive mTOR kinase inhibitor, overcomes this limitation by directly inhibiting the kinase activity of both mTORC1 and mTORC2. This dual inhibition leads to a more profound and sustained suppression of mTOR signaling.

Data Presentation: In Vitro Efficacy of this compound

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The available quantitative data, primarily from studies in glioblastoma and multiple myeloma, are summarized below.

Table 1: IC50 Values of this compound in Glioblastoma Multiforme (GBM) Cell Lines

| Cell Line | Genetic Profile | IC50 (µM) | Citation |

| U87EGFRvIII | EGFRvIII-expressing, PTEN-null | ~0.5 | |

| LN229 | PTEN-wildtype | >1 | |

| U251 | PTEN-mutant | >1 |

Data derived from trypan blue exclusion cell count assays.

Table 2: Activity of this compound in Multiple Myeloma (MM) Cell Lines

| Cell Line | Effect | Citation |

| MM1S | Dose-dependent inhibition of cell viability | |

| OPM-2 | Dose-dependent inhibition of cell viability |

Specific IC50 values for multiple myeloma cell lines were not explicitly provided in the referenced literature, but dose-response curves indicate potent activity.

Note: Comprehensive screening data for this compound across a broad panel of cancer cell lines (e.g., NCI-60) is not publicly available at the time of this writing. The presented data highlights the particular sensitivity of cancer models with hyperactivated mTOR signaling due to genetic alterations like EGFRvIII expression and PTEN loss.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of mTOR, thereby blocking downstream signaling from both mTORC1 and mTORC2.

The mTOR Signaling Pathway

The following diagram illustrates the central role of mTORC1 and mTORC2 in cell signaling and the points of inhibition by this compound.

Caption: this compound inhibits both mTORC1 and mTORC2 kinase activity.

Resistance Mechanism: Autophagy

A key finding in the study of this compound is the induction of autophagy as a pro-survival mechanism in cancer cells. By blocking mTORC1, this compound relieves the inhibitory signal on the autophagy initiation complex. This leads to the degradation of cellular components to provide nutrients and energy, allowing tumor cells to survive the metabolic stress induced by mTOR inhibition. This finding suggests a therapeutic strategy of combining this compound with autophagy inhibitors (e.g., chloroquine) to enhance cancer cell death.

Caption: this compound induces protective autophagy; this can be blocked.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the target validation of this compound. These protocols are based on published studies and standard laboratory practices.

Cell Viability Assay (Trypan Blue Exclusion Method)

This assay is used to determine the number of viable cells in a suspension after treatment with this compound. It is based on the principle that live cells with intact membranes exclude the trypan blue dye, while dead cells do not.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

0.4% Trypan Blue solution

-

Hemocytometer

-

Microscope

Procedure:

-

Cell Seeding: Plate cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight.

-

Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 72 hours).

-

Cell Harvesting: Aspirate the medium, wash cells once with PBS, and add trypsin-EDTA to detach the cells.

-

Cell Suspension: Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube. Centrifuge at 300 x g for 5 minutes.

-

Staining: Discard the supernatant and resuspend the cell pellet in a known volume of PBS. Mix a 1:1 ratio of the cell suspension with 0.4% trypan blue solution (e.g., 10 µL of cells + 10 µL of trypan blue).

-

Counting: Immediately load 10 µL of the mixture onto a hemocytometer. Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.

-

Calculation:

-

Cell Viability (%) = (Number of viable cells / Total number of cells) x 100

-

Plot the percentage of viable cells against the log of the this compound concentration to determine the IC50 value.

-

Western Blotting for mTOR Pathway Proteins

Western blotting is used to detect the levels of total and phosphorylated proteins downstream of mTORC1 and mTORC2, providing a direct measure of target engagement and pathway inhibition by this compound.

Materials:

-

Treated cell pellets or tumor tissue

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels (e.g., 4-12% gradient gels)

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-S6, anti-S6, anti-phospho-4E-BP1, anti-4E-BP1, anti-phospho-Akt (S473), anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lysate Preparation: Lyse cells or tissue in ice-cold RIPA buffer. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

In Vivo Xenograft Tumor Model

This protocol describes the establishment of an orthotopic glioblastoma xenograft model to evaluate the in vivo efficacy of this compound's analogue, CC214-2, which has suitable pharmacokinetic properties for in vivo studies.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Glioblastoma cells (e.g., U87EGFRvIII)

-

Stereotactic apparatus

-

Hamilton syringe

-

Anesthetics

-

CC214-2 formulated for oral gavage

-

Calipers for tumor measurement (for flank models) or imaging system for intracranial models (e.g., bioluminescence or MRI)

Procedure:

-

Cell Preparation: Culture and harvest glioblastoma cells during their logarithmic growth phase. Resuspend a defined number of cells (e.g., 1 x 10^5 cells) in a small volume of sterile PBS (e.g., 5 µL) for intracranial injection.

-

Animal Anesthesia: Anesthetize the mice according to approved institutional protocols.

-

Stereotactic Injection: Secure the mouse in a stereotactic frame. Create a small burr hole in the skull at predetermined coordinates corresponding to the desired brain region (e.g., the striatum). Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe.

-

Tumor Growth Monitoring: Allow tumors to establish for a set period (e.g., 7-10 days). Monitor tumor growth using a non-invasive imaging modality.

-

Drug Treatment: Once tumors are established, randomize mice into treatment and vehicle control groups. Administer CC214-2 (e.g., 100 mg/kg) or vehicle via oral gavage at the desired frequency and duration.

-

Efficacy Evaluation: Monitor tumor volume throughout the study. At the end of the study, euthanize the mice and harvest the tumors for downstream analysis (e.g., Western blotting, immunohistochemistry).

-

Data Analysis: Compare tumor growth rates between the treated and control groups to determine the in vivo efficacy of the compound.

Experimental and Logical Workflows

Visualizing the workflow can clarify the process of validating a drug target from in vitro characterization to in vivo efficacy studies.

References

The mTOR Kinase Inhibitor CC214-1: A Technical Guide to its Effects on Glioblastoma Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is a highly aggressive and the most common primary brain tumor in adults, with a grim prognosis. A key signaling pathway frequently hyperactivated in nearly 90% of glioblastomas is the mTOR (mammalian target of rapamycin) pathway, making it a critical therapeutic target.[1] CC214-1 is a potent, ATP-competitive mTOR kinase inhibitor that has demonstrated significant anti-proliferative effects in glioblastoma cell lines. This technical guide provides an in-depth overview of the effects of this compound on cell proliferation, its mechanism of action, detailed experimental protocols, and quantitative data, intended for researchers and professionals in the field of oncology and drug development.

Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

This compound functions by inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), key protein complexes that regulate cell growth, proliferation, and survival. This dual inhibition is a significant advantage over earlier allosteric mTOR inhibitors like rapamycin, which primarily target mTORC1 and have shown limited clinical efficacy in glioblastoma.[1]

By blocking the kinase activity of both complexes, this compound effectively suppresses downstream signaling pathways crucial for cell proliferation. The inhibition of mTORC1 leads to a reduction in the phosphorylation of key effectors like 4E-BP1 and S6 kinase, which are critical for protein synthesis and cell growth. Simultaneously, the inhibition of mTORC2 blocks the phosphorylation of Akt at Serine 473, a key event in promoting cell survival.[2]

The efficacy of this compound is particularly pronounced in glioblastoma cells harboring specific genetic alterations, such as the expression of the constitutively active epidermal growth factor receptor variant III (EGFRvIII) and the loss of the tumor suppressor PTEN.[1][2] These mutations lead to a hyperactivated PI3K/Akt/mTOR pathway, making the cells more dependent on this signaling axis and thus more susceptible to mTOR kinase inhibition by this compound.

Quantitative Data on Cell Proliferation

The anti-proliferative effects of this compound have been quantified in various glioblastoma cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of this compound, particularly in cells with a hyperactivated mTOR pathway.

| Cell Line | Genetic Background | This compound IC50 (µM) | Reference |

| U87EGFRvIII | EGFRvIII expression, PTEN null | ~0.5 | |

| LN229 | Wild-type EGFR, PTEN wild-type | >10 | |

| U251 | Wild-type EGFR, PTEN mutant | ~5 |

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of this compound and the experimental procedures used to assess its effects, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: this compound inhibits mTORC1 and mTORC2 signaling pathways.

Caption: Workflow for Western blot analysis of mTOR pathway proteins.

Caption: Workflow for Trypan Blue exclusion cell proliferation assay.

Experimental Protocols

Cell Culture

The U87MG glioblastoma cell line and its derivative expressing EGFRvIII (U87-EGFRvIII) are commonly used models for these studies.

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For U87-EGFRvIII cells, the medium is also supplemented with a selection agent like G418 (Geneticin) to maintain EGFRvIII expression.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, they are passaged. The cell layer is washed with PBS, and then incubated with a solution of 0.25% trypsin-EDTA to detach the cells. The cell suspension is then diluted in fresh growth medium and re-plated.

Western Blot Analysis of mTOR Pathway Proteins

This protocol details the procedure for analyzing the phosphorylation status of key proteins in the mTOR signaling pathway following treatment with this compound.

-

Cell Seeding and Treatment: Seed U87 or U87-EGFRvIII cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., 0.1, 1, 2, 5, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 8 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting the proteins of interest. Recommended primary antibodies and dilutions include:

-

Phospho-Akt (Ser473) (1:1000)

-

Total Akt (1:1000)

-

Phospho-S6 Ribosomal Protein (Ser235/236) (1:1000)

-

Total S6 Ribosomal Protein (1:1000)

-

Phospho-4E-BP1 (Thr37/46) (1:1000)

-

Total 4E-BP1 (1:1000)

-

β-actin (1:5000) as a loading control.

-

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

-

Detection: After washing the membrane again with TBST, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

Cell Proliferation Assay (Trypan Blue Exclusion Method)

This assay is used to determine the number of viable cells in a culture after treatment with this compound.

-

Cell Seeding: Seed glioblastoma cells in 12-well plates at a density of approximately 1.5 x 10^4 cells per well and allow them to attach overnight.

-

Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 2, 5, 10 µM) or a vehicle control (DMSO).

-

Incubation: Incubate the cells for a defined period, typically 72 hours.

-

Cell Harvesting: After incubation, aspirate the media and wash the cells with PBS. Detach the cells using trypsin-EDTA and resuspend them in a known volume of complete medium.

-

Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).

-

Cell Counting: Immediately load 10 µL of the stained cell suspension into a hemocytometer. Under a light microscope, count the number of viable (clear cytoplasm) and non-viable (blue cytoplasm) cells in the central grid of the hemocytometer.

-

Calculation: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100 The IC50 value, the concentration of this compound that inhibits cell proliferation by 50%, can then be determined by plotting the percentage of viable cells against the log of the this compound concentration.

Conclusion

This compound demonstrates potent anti-proliferative effects in glioblastoma cells, particularly those with a hyperactivated mTOR signaling pathway due to EGFRvIII expression and PTEN loss. Its mechanism of action, involving the dual inhibition of mTORC1 and mTORC2, provides a strong rationale for its further investigation as a therapeutic agent for this devastating disease. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance novel treatments for glioblastoma.

References

- 1. The mTOR kinase inhibitors, this compound and CC214-2, preferentially block the growth of EGFRvIII-activated glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mTOR kinase inhibitors, this compound and CC214-2, preferentially block the growth of EGFRvIII-activated glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

CC214-1: A Technical Guide to its Application as a Chemical Probe for mTOR Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of CC214-1, a potent and selective ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR). This compound serves as a valuable chemical probe for elucidating the complex roles of mTOR signaling in cellular processes and disease models. By inhibiting both mTOR Complex 1 (mTORC1) and mTORC2, this compound offers a distinct advantage over allosteric inhibitors like rapamycin, enabling a more comprehensive interrogation of the mTOR pathway. This document details the mechanism of action of this compound, provides quantitative data on its activity, and outlines detailed experimental protocols for its use in key assays. Visualizations of the mTOR signaling pathway and experimental workflows are included to facilitate a deeper understanding of its application.

Introduction to this compound

This compound is a second-generation mTOR kinase inhibitor that acts as an ATP-competitive inhibitor, targeting the kinase domain of mTOR. This mechanism allows it to inhibit both mTORC1 and mTORC2 complexes.[1][2] Unlike first-generation allosteric inhibitors such as rapamycin, which primarily inhibit mTORC1, this compound provides a more complete shutdown of mTOR signaling. This dual inhibition is critical for studying cellular processes regulated by mTORC2, such as the full activation of Akt.[1][2] The ability of this compound to suppress rapamycin-resistant mTORC1 signaling and block mTORC2 signaling makes it a powerful tool for investigating the full spectrum of mTOR functions.[1]

Mechanism of Action

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct protein complexes, mTORC1 and mTORC2. These complexes act as central regulators of cell growth, proliferation, metabolism, and survival in response to a variety of upstream signals, including growth factors and nutrients.

-

mTORC1 is sensitive to rapamycin and plays a crucial role in promoting protein synthesis and cell growth by phosphorylating downstream targets such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).

-

mTORC2 is generally insensitive to acute rapamycin treatment and is involved in regulating cell survival and cytoskeletal organization, primarily through the phosphorylation and activation of Akt at serine 473.

This compound binds to the ATP-binding pocket of the mTOR kinase domain, preventing the phosphorylation of its substrates and thereby inhibiting the activity of both mTORC1 and mTORC2.

Caption: mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Data

The potency of this compound has been evaluated in various cancer cell lines, particularly in glioblastoma (GBM), where the mTOR pathway is frequently hyperactivated. The half-maximal inhibitory concentration (IC50) is a key metric for the potency of a compound.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| U87EGFRvIII | Glioblastoma | ~0.5 | |

| LN229 | Glioblastoma | Not explicitly stated in the reviewed literature. | |

| U251 | Glioblastoma | Not explicitly stated in the reviewed literature. |

Note: While studies have shown that this compound inhibits proliferation in LN229 and U251 cell lines, specific IC50 values were not consistently reported in the publicly available literature reviewed for this guide.

Experimental Protocols

This section provides detailed protocols for key experiments utilizing this compound to probe mTOR signaling.

Western Blotting

Western blotting is a fundamental technique to assess the phosphorylation status of mTOR and its downstream effectors, providing a direct measure of mTORC1 and mTORC2 activity.

Protocol:

-

Cell Lysis:

-

Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified time (e.g., 8 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 4-12% SDS-polyacrylamide gel. Due to the large size of mTOR (~289 kDa), a lower percentage gel or gradient gel is recommended.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:

-

Phospho-mTOR (Ser2448): 1:1000

-

Total mTOR: 1:1000

-

Phospho-Akt (Ser473): 1:1000

-

Total Akt: 1:1000

-

Phospho-S6 Ribosomal Protein (Ser235/236): 1:1000

-

Total S6 Ribosomal Protein: 1:1000

-

Phospho-4E-BP1 (Thr37/46): 1:1000

-

Total 4E-BP1: 1:1000

-

β-Actin (Loading Control): 1:5000

-

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate with HRP-conjugated secondary antibody (1:2000) in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5 minutes each.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

-

References

The Discovery and Development of CC214-1: A Selective mTOR Kinase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the discovery and preclinical development of CC214-1, a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. This compound and its orally bioavailable analog, CC214-2, represent a novel class of anticancer agents derived from a 4,6-disubstituted-3,4-dihydropyrazino[2,3-b]pyrazine-2(1H)-one scaffold. These compounds effectively inhibit both mTORC1 and mTORC2 complexes, leading to the suppression of critical cell signaling pathways involved in tumor growth, proliferation, and survival. This document provides a comprehensive overview of the medicinal chemistry effort leading to the identification of this compound and CC214-2, their mechanism of action, key preclinical efficacy data, and detailed experimental protocols for the assays cited.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a prime target for therapeutic intervention. The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that exists in two distinct multiprotein complexes: mTORC1 and mTORC2. While first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit mTORC1, they do not directly inhibit mTORC2 and can lead to a feedback activation of Akt signaling. This limitation prompted the development of second-generation mTOR kinase inhibitors (TORKinibs) that directly target the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2. This compound emerged from a focused discovery effort to identify potent and selective TORKinibs with favorable pharmacological properties.

Discovery and Medicinal Chemistry

The discovery of this compound and CC214-2 originated from a core modification of an initial imidazo[4,5-b]pyrazin-2-one series of mTOR inhibitors.[1] While potent, this initial series suffered from poor pharmacokinetic properties.[1] A key breakthrough was the design of a novel 4,6-disubstituted-3,4-dihydropyrazino[2,3-b]pyrazine-2(1H)-one scaffold. This modification led to the identification of a series of compounds with excellent mTOR potency and high selectivity over the structurally related PI3Kα lipid kinase.[1]

Systematic structure-activity relationship (SAR) studies on this new scaffold focused on optimizing potency, selectivity, and pharmacokinetic properties. This effort culminated in the identification of this compound for in vitro studies and CC214-2, a close analog with improved properties suitable for in vivo evaluation.[1][2]

Mechanism of Action

This compound and CC214-2 are ATP-competitive inhibitors of mTOR kinase. By binding to the kinase domain of mTOR, they block the catalytic activity of both mTORC1 and mTORC2 complexes. This dual inhibition leads to the downstream suppression of key signaling molecules that regulate cell growth, proliferation, and survival.

The inhibition of mTORC1 by this compound results in the dephosphorylation of its canonical substrates, the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The dephosphorylation of S6K leads to a decrease in protein synthesis, while the dephosphorylation of 4E-BP1 relieves its inhibition of the cap-dependent translation initiation factor eIF4E, thereby suppressing the translation of key oncogenic proteins.

The inhibition of mTORC2 by this compound is evidenced by the reduced phosphorylation of its key substrate, Akt, at the Serine 473 residue (pAktS473). This prevents the full activation of Akt, a critical node in cell survival and proliferation signaling. The ability of this compound and CC214-2 to inhibit both mTORC1 and mTORC2 signaling pathways is a key differentiator from rapalogs and is thought to contribute to their enhanced anti-tumor activity.

Caption: Generalized synthetic workflow for this compound and CC214-2.

mTOR Kinase Assay

The inhibitory activity of this compound against mTOR kinase can be determined using a variety of in vitro kinase assay formats. A common method involves the use of recombinant mTOR protein and a specific substrate, followed by the detection of substrate phosphorylation.

Protocol Outline:

-

Reagents and Materials:

-

Recombinant human mTOR protein

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 2 mM DTT)

-

ATP

-

mTOR substrate (e.g., a peptide derived from S6K or 4E-BP1)

-

This compound (or other test compounds) dissolved in DMSO

-

Detection reagents (e.g., phospho-specific antibody, fluorescently labeled substrate, or ADP-Glo™ Kinase Assay system)

-

384-well assay plates

-

-

Procedure: a. Prepare serial dilutions of this compound in kinase assay buffer. b. Add the mTOR enzyme to the wells of the assay plate. c. Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding a mixture of the substrate and ATP. e. Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C. f. Stop the reaction and measure the amount of phosphorylated substrate using the chosen detection method. g. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

The anti-proliferative effects of this compound on cancer cell lines can be assessed using various methods, such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting.

Protocol Outline (CellTiter-Glo®):

-

Cell Seeding: a. Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: a. Prepare serial dilutions of this compound in cell culture medium. b. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubation: a. Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate reader.

-

Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of mTOR Pathway Inhibition

Western blotting is used to detect the phosphorylation status of key mTORC1 and mTORC2 substrates, providing a direct measure of target engagement in cells.

Protocol Outline:

-

Cell Treatment and Lysis: a. Plate cells and treat with this compound at various concentrations for a specified time (e.g., 2-24 hours). b. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Protein Transfer: a. Denature the protein lysates by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies specific for the phosphorylated proteins of interest (e.g., anti-phospho-S6 Ribosomal Protein (Ser235/236), anti-phospho-4E-BP1 (Thr37/46), anti-phospho-Akt (Ser473)) and their corresponding total protein antibodies overnight at 4°C. c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again with TBST.

-

Detection and Analysis: a. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. b. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Xenograft Studies

Protocol Outline:

-

Cell Implantation: a. Harvest cancer cells (e.g., PC3 or U87EGFRvIII) and resuspend them in a suitable medium (e.g., PBS or a mixture of medium and Matrigel). b. Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).

-

Tumor Growth and Randomization: a. Monitor tumor growth regularly using calipers. b. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: a. Prepare a formulation of CC214-2 suitable for oral administration (e.g., a suspension in 0.5% carboxymethylcellulose and 0.25% Tween-80 in water). b. Administer CC214-2 or the vehicle control to the mice by oral gavage at the specified dose and schedule.

-

Efficacy Evaluation: a. Measure tumor volumes and body weights regularly throughout the study. b. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic analysis by Western blot or immunohistochemistry).

-

Data Analysis: a. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Conclusion

This compound and its in vivo analog CC214-2 are potent and selective mTOR kinase inhibitors that have demonstrated significant anti-tumor activity in preclinical models of cancer. Their ability to inhibit both mTORC1 and mTORC2 signaling pathways represents a potential advantage over first-generation mTOR inhibitors. The data presented in this technical guide provide a strong rationale for the continued investigation of this class of compounds in clinical settings for the treatment of cancers with a dysregulated PI3K/Akt/mTOR pathway. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of cancer drug discovery and development.

References

CC214-1: Overcoming Rapamycin Resistance in Tumors Through Dual mTORC1/2 Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The emergence of resistance to rapamycin and its analogs (rapalogs) presents a significant challenge in cancer therapy. Tumors can evade the cytostatic effects of these mTORC1 inhibitors through various mechanisms, primarily the feedback activation of the PI3K/Akt signaling pathway mediated by mTORC2. CC214-1, a potent and selective ATP-competitive mTOR kinase inhibitor, has demonstrated significant promise in overcoming this resistance by effectively inhibiting both mTORC1 and mTORC2 complexes. This technical guide provides a comprehensive overview of the preclinical data on this compound and its orally bioavailable analog, CC214-2, in rapamycin-resistant tumor models. It includes a detailed analysis of its mechanism of action, quantitative efficacy data, experimental protocols, and visualizations of the relevant signaling pathways and workflows. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating novel strategies to target the mTOR pathway in resistant cancers.

Introduction: The Challenge of Rapamycin Resistance

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it an attractive therapeutic target. Rapamycin and its analogs are allosteric inhibitors of mTOR complex 1 (mTORC1). While they have shown efficacy in some tumor types, their clinical utility is often limited by the development of intrinsic or acquired resistance.

Several key mechanisms contribute to rapamycin resistance:

-

Feedback Activation of Akt: Inhibition of mTORC1 by rapamycin disrupts a negative feedback loop, leading to the activation of Akt via mTORC2. Activated Akt can then promote cell survival and proliferation, counteracting the effects of mTORC1 inhibition.

-

Incomplete Inhibition of 4E-BP1: Rapamycin is often a poor inhibitor of the phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), a critical downstream effector of mTORC1 that controls the translation of many oncogenic proteins.

-

Genetic Alterations: Mutations in components of the mTOR pathway can also confer resistance to rapamycin.

This compound was developed to address these limitations by directly targeting the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2 and offering a more complete shutdown of mTOR signaling.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of mTOR, meaning it binds to the kinase domain of mTOR and prevents the binding of ATP, which is essential for its catalytic activity. This mechanism of action allows this compound to inhibit both mTORC1 and mTORC2 complexes, a key advantage over rapamycin.

By inhibiting both complexes, this compound effectively:

-

Suppresses rapamycin-resistant mTORC1 signaling: This includes the phosphorylation of key downstream targets like S6 kinase (S6K) and, importantly, the complete inhibition of 4E-BP1 phosphorylation, which is often incompletely suppressed by rapamycin.[1]

-

Blocks mTORC2 signaling: This prevents the phosphorylation and activation of Akt at Ser473, thereby abrogating the feedback activation loop that is a major driver of rapamycin resistance.[1]

The dual inhibition of mTORC1 and mTORC2 by this compound leads to a more profound and sustained inhibition of tumor cell growth and proliferation compared to rapamycin, particularly in tumors that have developed resistance to rapalogs.

Quantitative Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound and its in vivo analog, CC214-2, in preclinical models of rapamycin-resistant tumors.

Table 1: In Vitro Efficacy of this compound in Rapamycin-Resistant Glioblastoma Cell Lines

| Cell Line | Key Genetic Features | This compound IC50 (µM) | Reference |

| U87EGFRvIII | PTEN-null, expresses EGFRvIII | ~0.5 | [1] |

| LN229 | PTEN wild-type | Not specified | [1] |

| U251 | PTEN mutant | Not specified | [1] |

Table 2: In Vivo Efficacy of CC214-2 in a Rapamycin-Resistant Glioblastoma Xenograft Model

| Tumor Model | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |

| U87EGFRvIII Flank Xenograft | CC214-2 | 50 mg/kg, oral, once daily for 6 days | >50% reduction in tumor volume | |

| U87EGFRvIII Intracranial Xenograft | CC214-2 | Not specified | >50% reduction in tumor volume |

Note: While the exact percentage of tumor growth inhibition beyond "greater than 50%" is not specified in the available literature, the data clearly indicates a significant anti-tumor effect in this rapamycin-resistant model.

Pharmacokinetic Profile of CC214-2

While specific pharmacokinetic parameters such as Cmax, Tmax, and bioavailability for CC214-2 are not detailed in the reviewed literature, it is described as an analog of this compound with pharmacokinetic properties suitable for in vivo application.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound and CC214-2.

Cell Viability Assay (Trypan Blue Exclusion)

This protocol is used to determine the number of viable cells in a culture after treatment with this compound or rapamycin.

Materials:

-

Cell culture flasks/plates with treated and untreated cells

-

Trypsin-EDTA

-

Complete growth medium

-

Phosphate-buffered saline (PBS)

-

0.4% Trypan Blue solution

-

Hemocytometer

-

Microscope

Procedure:

-

Aspirate the culture medium from the cells.

-

Wash the cells once with PBS.

-

Add Trypsin-EDTA to detach the cells from the culture vessel and incubate at 37°C for 2-5 minutes.

-

Neutralize the trypsin by adding complete growth medium.

-

Collect the cell suspension in a conical tube and centrifuge at 1000 rpm for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in a known volume of PBS.

-

Take a small aliquot of the cell suspension and mix it with an equal volume of 0.4% Trypan Blue solution.

-

Incubate for 1-2 minutes at room temperature.

-

Load 10 µL of the mixture into a hemocytometer.

-

Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.

-

Calculate the percentage of viable cells and the total number of viable cells per mL.

Western Blotting for mTOR Signaling Pathway Analysis

This protocol is used to detect the phosphorylation status of key proteins in the mTOR signaling pathway following treatment with this compound.

Materials:

-

Cell lysates from treated and untreated cells

-

RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-